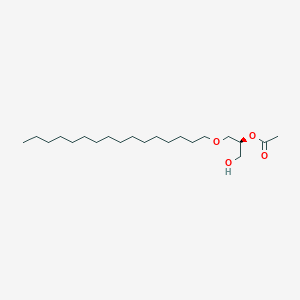

1-O-Hexadecyl-2-O-acetyl-sn-glycerol

Description

Properties

IUPAC Name |

[(2S)-1-hexadecoxy-3-hydroxypropan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEHGUUSIIWOOW-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301344228 | |

| Record name | 1-O-Hexadecyl-2-O-acetyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77133-35-8 | |

| Record name | 1-O-Hexadecyl-2-O-acetyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-O-Hexadecyl-2-O-acetyl-sn-glycerol: A Multifaceted Lipid Mediator

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecyl-2-O-acetyl-sn-glycerol is a synthetic alkyl acylglycerol that plays a dual role in cellular signaling. It is a key intermediate in the de novo biosynthetic pathway of Platelet-Activating Factor (PAF), a potent inflammatory lipid mediator. Additionally, it functions as a diacylglycerol (DAG) antagonist, thereby inhibiting the activity of Protein Kinase C (PKC), a crucial enzyme in numerous signal transduction cascades. This technical guide provides a comprehensive overview of the functions, signaling pathways, and metabolic fate of this compound. Detailed experimental protocols for studying its biological activities are also presented, along with quantitative data to support further research and drug development efforts.

Introduction

This compound, also known as 1-palmityl-2-acetylglycerol, is a structurally unique lipid molecule with significant biological activities. Its ether-linked alkyl chain at the sn-1 position and an acetyl group at the sn-2 position confer distinct properties that allow it to participate in two major cellular processes. Firstly, it serves as a direct precursor to Platelet-Activating Factor (PAF), a phospholipid that mediates a wide range of inflammatory and allergic responses. Secondly, its structural similarity to diacylglycerol (DAG) enables it to act as a DAG antagonist, leading to the inhibition of Protein Kinase C (PKC) isozymes.[1][2] This dual functionality makes this compound a molecule of interest for researchers studying inflammation, cell signaling, and cancer biology. This guide will delve into the technical details of its functions, the pathways it modulates, and the experimental approaches to investigate its effects.

Biochemical Identity

-

Systematic Name: (1-Hexadecyloxy-3-hydroxypropan-2-yl) acetate

-

Common Synonyms: 1-Palmityl-2-acetylglycerol, HAG

-

Molecular Formula: C₂₁H₄₂O₄

-

Molecular Weight: 358.56 g/mol

-

CAS Number: 77133-35-8

Core Functions and Biological Activities

The biological significance of this compound stems from two primary roles:

Precursor in the De Novo Biosynthesis of Platelet-Activating Factor (PAF)

PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent phospholipid mediator involved in numerous physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. There are two main pathways for PAF biosynthesis: the remodeling pathway and the de novo pathway. This compound is a critical intermediate in the de novo pathway, which is thought to be responsible for the continuous production of PAF to maintain physiological homeostasis. In this pathway, this compound is phosphocholinated by the enzyme dithiothreitol (DTT)-insensitive cholinephosphotransferase to yield PAF.

Diacylglycerol (DAG) Antagonist and Protein Kinase C (PKC) Inhibitor

This compound acts as a structural analog of diacylglycerol (DAG), a second messenger that activates Protein Kinase C (PKC). By competing with DAG for its binding site on the C1 domain of conventional and novel PKC isoforms, this compound functions as a DAG antagonist, leading to the inhibition of PKC activity.[3] This inhibitory action has been observed to elicit various cellular responses, including the induction of cell differentiation.

A notable biological effect of this compound is its ability to induce the differentiation of human promyelocytic leukemia cells (HL-60) into cells resembling macrophages.[4] This effect is attributed to its role as a PKC inhibitor.

Signaling Pathways

De Novo Pathway of PAF Biosynthesis

The synthesis of PAF from this compound represents the final step in the de novo pathway. This pathway is crucial for maintaining basal levels of PAF in various cells.

Inhibition of the Protein Kinase C (PKC) Signaling Pathway

As a DAG antagonist, this compound competitively inhibits the activation of PKC. This disruption of the canonical PKC signaling cascade can lead to various downstream effects, including the modulation of cell proliferation and differentiation.

References

- 1. 1-O-alkyl-2-acetyl-sn-glycerol: a platelet-activating factor metabolite with biological activity in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. Alkyl-linked diglycerides inhibit protein kinase C activation by diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

1-O-Hexadecyl-2-O-acetyl-sn-glycerol: A Technical Guide on its Role as a Protein Kinase C Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) is an ether lipid that has been investigated for its interaction with Protein Kinase C (PKC), a crucial family of enzymes in cellular signal transduction. While commercially available as a "PKC inhibitor," a deeper review of the scientific literature suggests a more complex role. Evidence points towards HAG acting as a diacylglycerol (DAG) analog, which typically function as PKC activators. This document provides a comprehensive technical overview of HAG, including its mechanism of action, relevant experimental protocols for studying its effects on PKC, and a summary of the available quantitative data. The information presented herein is intended to guide researchers in their investigation of this molecule and its potential therapeutic applications.

Introduction to this compound

This compound is a synthetic, cell-permeable ether lipid. Structurally, it is an analog of diacylglycerol, a key endogenous second messenger. It is also recognized as a metabolite of platelet-activating factor (PAF), a potent lipid mediator involved in inflammatory processes. Its ether linkage at the sn-1 position makes it more resistant to degradation by cellular lipases compared to the ester-linked endogenous DAGs, resulting in a more stable and prolonged signaling molecule. This stability makes it a valuable tool for studying DAG-mediated signaling pathways.

The Role of this compound in Protein Kinase C Signaling

Protein Kinase C is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including cell growth, differentiation, apoptosis, and immune responses. The activation of conventional and novel PKC isoforms is critically dependent on the binding of diacylglycerol to their C1 domain.

While some commercial suppliers classify this compound as a PKC inhibitor, scientific studies indicate that it functions as a DAG analog and, consequently, a PKC activator . Research on the broader class of 1-O-alkyl-2-acetyl-sn-glycerols (AAGs) has shown that they are as effective as the endogenous activator diolein in stimulating PKC activity in vitro. The "inhibitory" effects observed in some contexts may arise from its ability to compete with other signaling molecules, such as potent tumor-promoting phorbol esters, for the same binding site on PKC.

More recent research suggests an even more nuanced role. While HAG itself exhibits agonist (activator) properties, its phosphorylated metabolite, 1-O-hexadecyl-2-acetyl-sn-glycerol-3-phosphate (HAGP), may act as a negative regulator of PKC, thereby inhibiting certain cellular processes like platelet granule secretion. This dual functionality as both a direct activator and a precursor to a potential inhibitor highlights the complexity of its effects on PKC signaling.

Mechanism of Action: PKC Activation

The canonical activation of conventional and novel PKC isoforms is initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which, for conventional PKCs, binds to the C2 domain, causing the enzyme to translocate to the cell membrane. At the membrane, DAG binds to the C1 domain, leading to a conformational change that removes the pseudosubstrate from the active site and fully activates the kinase. As a DAG analog, this compound is believed to directly bind to the C1 domain of PKC, mimicking the action of endogenous DAG and leading to PKC activation.

Quantitative Data

Specific quantitative data for the activation of Protein Kinase C by this compound is limited in the readily available scientific literature. However, data for structurally similar diacylglycerol analogs that are also used as PKC activators can provide a useful reference.

| Compound | Target | Action | Effective Concentration | Cell/System Type |

| 1-O-Alkyl-2-acetyl-sn-glycerol (AAG) | Protein Kinase C | Activator | As effective as diolein | In vitro assay |

| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Protein Kinase C | Activator | Half-maximal inhibition of Ca2+ currents at ~25 µM | GH3 pituitary cells |

Experimental Protocols

The following is a synthesized, representative protocol for an in vitro Protein Kinase C activation assay using a diacylglycerol analog like this compound. This protocol is based on commonly used methods for measuring PKC activity.

In Vitro PKC Activation Assay (Radioactive Method)

Objective: To determine the ability of this compound to activate purified Protein Kinase C in vitro by measuring the phosphorylation of a substrate peptide.

Materials:

-

Purified Protein Kinase C (specific isoform, e.g., PKCα, β, or γ)

-

This compound (HAG)

-

Phosphatidylserine (PS)

-

PKC substrate peptide (e.g., Ac-MBP (4-14) or similar)

-

[γ-³²P]ATP

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT

-

Lipid Vesicle Preparation Buffer: 20 mM Tris-HCl, pH 7.5

-

Stop Solution: 75 mM H₃PO₄

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation of Lipid Vesicles: a. In a glass tube, mix phosphatidylserine and this compound in chloroform at the desired molar ratio (e.g., 96:4 PS:HAG). b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Resuspend the lipid film in Lipid Vesicle Preparation Buffer by vortexing. d. Sonicate the suspension on ice until it becomes clear to form small unilamellar vesicles.

-

Kinase Reaction: a. In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:

- Assay Buffer

- Lipid vesicles (containing HAG)

- PKC substrate peptide

- Purified PKC enzyme b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding [γ-³²P]ATP. d. Incubate at 30°C for 10-15 minutes. The incubation time should be within the linear range of the reaction.

-

Stopping the Reaction and Measuring Phosphorylation: a. Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square. b. Immediately immerse the P81 paper in Stop Solution (75 mM H₃PO₄). c. Wash the P81 papers three times with the Stop Solution for 5 minutes each to remove unincorporated [γ-³²P]ATP. d. Perform a final wash with acetone and let the papers air dry. e. Place the dried papers in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Controls:

-

Basal Activity: A reaction without HAG in the lipid vesicles.

-

No Enzyme Control: A reaction mixture without the PKC enzyme to determine background radiation.

-

Positive Control: A reaction with a known PKC activator like phorbol 12-myristate 13-acetate (PMA) or a standard diacylglycerol.

-

Conclusion

This compound is a valuable research tool for investigating Protein Kinase C signaling. Contrary to some classifications, the available scientific evidence strongly suggests that it acts as a PKC activator by mimicking the function of endogenous diacylglycerol. Its enhanced stability compared to natural DAGs makes it particularly useful for prolonged in vitro and cell-based studies. The complex, potentially dual role of HAG as both a direct activator and a precursor to a PKC-regulating metabolite warrants further investigation. The experimental protocol provided in this guide offers a framework for researchers to quantitatively assess the effects of HAG on PKC activity and to further elucidate its mechanism of action in various physiological and pathological contexts. Future research should focus on obtaining precise quantitative data, such as EC50 values, for the activation of specific PKC isoforms by HAG and on exploring the in vivo consequences of its modulation of PKC signaling.

The Dual Role of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) is a synthetic diacylglycerol (DAG) analog that plays a multifaceted role in cellular signaling pathways. As a stable lipid molecule, it serves as a valuable tool for investigating the complex processes regulated by DAG, a critical second messenger. This technical guide provides an in-depth analysis of HAG's function, focusing on its interaction with key signaling proteins, its metabolic relationship with Platelet-Activating Factor (PAF), and its impact on downstream cellular events. The information presented here is intended to support researchers, scientists, and drug development professionals in understanding and exploring the therapeutic potential of targeting HAG-related pathways.

Core Concepts: A Dual Regulator of Protein Kinase C

A central aspect of HAG's function lies in its complex interaction with Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in a vast array of cellular processes. While often categorized as a PKC inhibitor and a DAG antagonist, the reality of its function is more nuanced.[1][2] Evidence suggests that HAG acts as a competitive inhibitor of DAG-induced PKC activation.[3] By binding to the C1 domain of PKC, HAG can displace DAG, thereby preventing the conformational changes required for full kinase activity.[3]

However, some in vitro studies have reported that HAG can act as a PKC activator, comparable to the endogenous activator diolein.[4] This apparent contradiction highlights the context-dependent nature of HAG's activity. The specific PKC isoform, the lipid composition of the cell membrane or assay system, and the presence of other co-factors likely influence whether HAG exhibits inhibitory or activatory effects. This dual functionality makes HAG a particularly interesting molecule for dissecting the fine-tuned regulation of PKC signaling.

Metabolic Interplay with Platelet-Activating Factor (PAF)

HAG is intricately linked to the metabolism of Platelet-Activating Factor (PAF), a potent inflammatory lipid mediator. It serves as a key precursor in the de novo synthesis pathway of PAF.[5][6] Conversely, HAG is also a metabolite of PAF, indicating a dynamic and potentially regulatory relationship between these two signaling lipids.[4]

De Novo Synthesis of PAF

The de novo pathway is thought to be responsible for the constitutive production of PAF, maintaining physiological levels of this mediator.[6] The final step in this pathway involves the transfer of a phosphocholine group from CDP-choline to HAG, a reaction catalyzed by the enzyme 1-alkyl-2-acetyl-sn-glycerol cholinephosphotransferase.[5]

Metabolism of PAF to HAG

Vascular smooth muscle cells can rapidly convert exogenous PAF to HAG.[4] This metabolic conversion suggests that some of the biological effects attributed to PAF may, in fact, be mediated by its metabolite, HAG.

Downstream Signaling Effects

The influence of HAG extends to several critical downstream signaling pathways, impacting cellular processes ranging from proliferation and differentiation to ion channel regulation.

Protein Kinase C (PKC) Pathway

As a modulator of PKC, HAG can influence the myriad of cellular functions regulated by this kinase family. In the context of its inhibitory role, HAG can block the translocation of PKC to cellular membranes, a crucial step in its activation.[3] This inhibition can affect downstream phosphorylation events that control gene expression, cell cycle progression, and apoptosis.

Putative Role in MAPK Signaling

While direct evidence for HAG's effect on the Mitogen-Activated Protein Kinase (MAPK) pathway is currently limited, studies on structurally related ether lipids provide valuable insights. For instance, the ether lipid analog 1-O-octadecyl-2-O-methyl-glycerophosphocholine (ET-18-OCH3) has been shown to inhibit the MAPK cascade by interfering with the association of Raf-1 with the cell membrane.[7] Given the structural similarities, it is plausible that HAG may exert similar effects on the Raf-MEK-ERK signaling axis. Further research is required to elucidate the direct impact of HAG on this critical pathway.

Influence on Calcium Signaling

The impact of HAG on intracellular calcium concentration ([Ca²⁺]i) is another area of active investigation. The related DAG analog, 1-oleoyl-2-acetyl-sn-glycerol (OAG), has been demonstrated to increase [Ca²⁺]i by activating Ca²⁺-permeable channels.[8] It is hypothesized that HAG may also modulate calcium signaling, potentially through PKC-dependent or independent mechanisms that affect the activity of calcium channels.

Cellular Effects and Therapeutic Potential

HAG has been shown to exert significant effects on various cell types, suggesting its potential as a therapeutic agent or a lead compound for drug development.

Antiproliferative and Differentiation-Inducing Activity

In human promyelocytic leukemia (HL-60) cells, HAG inhibits cell growth and induces differentiation into macrophage-like cells.[9] At a concentration of 5 µg/ml, HAG treatment for six days resulted in a tenfold increase in nonspecific esterase activity, a marker of monocytic differentiation.[9] Higher concentrations led to a significant inhibition of cell proliferation.[9] Similar antiproliferative effects have been observed in other cancer cell lines with related ether glucosyl diglyceride analogs, with IC50 values in the micromolar range.[10]

Effects on Vascular Smooth Muscle Cells

In vascular smooth muscle cells, HAG has been shown to be mitogenic, mirroring the effects of PAF.[4] This suggests a role for HAG in vascular biology and pathology.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the specific activity of HAG. The following table summarizes the known effective concentrations for its biological activities. Further research is needed to determine specific binding affinities and IC50 values for its interaction with various PKC isoforms and other potential targets.

| Biological Activity | Cell Line/System | Effective Concentration | Reference |

| Induction of Differentiation | HL-60 | 5 µg/ml | [9] |

| Inhibition of Proliferation | HL-60 | > 5 µg/ml | [9] |

| Inhibition of Ca²⁺ Currents (by OAG) | GH3 cells | Half-maximal at ~25 µM | [8] |

Experimental Protocols

Detailed experimental protocols specifically for HAG are not widely published. However, established methods for studying related lipid molecules and their targets can be adapted.

In Vitro PKC Activity Assay

A common method to assess PKC activity involves measuring the incorporation of ³²P from [γ-³²P]ATP into a model substrate, such as histone H1 or a specific peptide substrate. To investigate the effect of HAG, it can be included in the reaction mixture at various concentrations, both in the presence and absence of a known PKC activator like phorbol 12-myristate 13-acetate (PMA) or a standard diacylglycerol.

Workflow for In Vitro PKC Assay:

Intracellular Calcium Mobilization Assay

To determine the effect of HAG on intracellular calcium levels, cells can be loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[11][12][13][14] The change in fluorescence upon addition of HAG can be monitored using a fluorescence plate reader or a microscope.

Protocol Outline for Calcium Mobilization Assay:

-

Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Stimulation: Add HAG at various concentrations to the wells.

-

Fluorescence Monitoring: Continuously monitor the fluorescence signal to detect changes in intracellular calcium concentration.

-

Data Analysis: Quantify the change in fluorescence to determine the effect of HAG on calcium mobilization.

Quantification of HAG in Biological Samples

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for the quantification of HAG in cell and tissue extracts. This technique allows for the separation of HAG from other lipids and its precise measurement based on its mass-to-charge ratio.

Conclusion

This compound is a valuable chemical tool for probing the intricacies of diacylglycerol and ether lipid signaling. Its dual role as a competitive inhibitor and potential activator of PKC, coupled with its metabolic links to PAF, positions it as a key molecule in a complex signaling network. The antiproliferative and differentiation-inducing properties of HAG and related compounds highlight their potential for further investigation in the context of cancer therapy. Future research should focus on elucidating the direct effects of HAG on the MAPK and calcium signaling pathways, as well as determining quantitative parameters such as IC50 values for its various biological activities. A deeper understanding of HAG's mechanisms of action will undoubtedly open new avenues for therapeutic intervention in a range of diseases.

References

- 1. This compound | PKC Inhibitor | Hello Bio [hellobio.com]

- 2. Inhibition of cell proliferation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Semisynthetic preparation of 1-O-hexadecyl-2-acetyl-sn-glyceryl-3-phosphorylcholine (platelet activating factor) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-O-alkyl-2-acetyl-sn-glycerol: a platelet-activating factor metabolite with biological activity in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The de novo biosynthesis of platelet-activating factor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 1-O-octadecyl-2-O-methyl-glycerophosphocholine inhibits the transduction of growth signals via the MAPK cascade in cultured MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-0-Hexadecyl-2-acetyl-sn-glycerol stimulates differentiation of HL-60 human promyelocytic leukemia cells to macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

Unraveling the Role of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol as a Diacylglycerol Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) is a synthetic ether-lipid analog of the endogenous second messenger sn-1,2-diacylglycerol (DAG). While initially investigated as a potential DAG antagonist for inhibiting Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signaling, recent evidence reveals a more nuanced role. This technical guide synthesizes key findings, presenting HAG not as a classical antagonist, but as a non-activating modulator of PKC activity. HAG alone does not stimulate PKC but potentiates the effects of other PKC activators, such as phorbol esters and DAG analogs. This guide provides a comprehensive overview of the mechanism of action of HAG, detailed experimental protocols for its study, and quantitative data on its modulatory effects, offering a valuable resource for researchers in signal transduction and drug discovery.

Introduction: The Diacylglycerol-Protein Kinase C Signaling Axis

The diacylglycerol (DAG) signaling pathway is a cornerstone of cellular regulation, implicated in a vast array of physiological processes including cell proliferation, differentiation, apoptosis, and immune responses. A key effector of DAG signaling is Protein Kinase C (PKC), a family of enzymes that phosphorylate a multitude of downstream protein targets. The activation of conventional and novel PKC isoforms is critically dependent on the binding of DAG to their C1 domains, which facilitates the enzyme's translocation to the cell membrane and adoption of a catalytically active conformation.

Given the central role of the DAG-PKC axis in numerous pathologies, including cancer and inflammatory diseases, the development of molecules that can modulate this pathway is of significant therapeutic interest. This compound (HAG) emerged as a tool to probe this pathway due to its structural similarity to endogenous DAG.

This compound: Beyond a Simple Antagonist

Initial classifications labeled HAG as a DAG antagonist and a PKC inhibitor. However, seminal work has redefined its function, demonstrating that HAG is a "nonactivating" modulator of PKC. This means that while HAG itself does not possess the ability to activate PKC, it can significantly enhance the activity of the enzyme when stimulated by other agonists like the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA) or the DAG analog 1-oleoyl-2-acetyl-sn-glycerol (OAG).

This modulatory effect is attributed to HAG's interaction with a low-affinity phorbol ester binding site on PKC. This binding is thought to induce a conformational change that allosterically enhances the binding of primary activators to the high-affinity site, thereby potentiating the enzymatic response.

Quantitative Data on the Modulation of PKC Activity by HAG

The following tables summarize the quantitative effects of HAG on PKC activity, as demonstrated in key in vitro studies. The data highlights HAG's inability to activate PKC on its own and its synergistic potentiation of TPA- and OAG-induced PKC activation.

Table 1: Effect of HAG on Basal and TPA-Stimulated PKC Activity

| Condition | PKC Activity (Relative Units) | Fold Increase (vs. Basal) |

| Basal | 1.0 | - |

| HAG (10 µM) | ~1.0 | ~1.0 |

| TPA (10 nM) | 5.0 | 5.0 |

| HAG (10 µM) + TPA (10 nM) | 12.5 | 12.5 |

Data synthesized from studies by Slater et al. (2001). Values are illustrative representations of the reported potentiation.

Table 2: Effect of HAG on OAG-Induced PKC Activity

| Condition | PKC Activity (Relative Units) | Fold Increase (vs. Basal) |

| Basal | 1.0 | - |

| HAG (10 µM) | ~1.0 | ~1.0 |

| OAG (5 µM) | 4.0 | 4.0 |

| HAG (10 µM) + OAG (5 µM) | 9.2 | 9.2 |

Data synthesized from studies by Slater et al. (2001). Values are illustrative representations of the reported potentiation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of HAG action and a typical experimental workflow for its investigation.

An In-Depth Technical Guide to the Biological Activity of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) is a synthetic, cell-permeable diacylglycerol (DAG) analog that plays a significant role in cellular signaling. As a structural analog of endogenous second messengers, HAG has been instrumental in elucidating the pathways of signal transduction, particularly those involving Protein Kinase C (PKC). This technical guide provides a comprehensive overview of the biological activities of HAG, with a focus on its effects on various cell types, its role in modulating key signaling pathways, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and signaling pathways are visualized to facilitate understanding.

Introduction

This compound, a member of the alkyl-acyl-glycerol family, is a crucial intermediate in the synthesis of Platelet-Activating Factor (PAF), a potent lipid mediator of inflammation and cellular activation.[1] Its structural similarity to diacylglycerol allows it to interact with and modulate the activity of key signaling proteins, most notably Protein Kinase C (PKC). The stability of the ether linkage at the sn-1 position makes HAG more resistant to degradation than its diacyl counterparts, rendering it a valuable tool for studying DAG-mediated signaling events. This guide will delve into the multifaceted biological roles of HAG, providing researchers with the necessary information to effectively utilize this compound in their investigations.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₁H₄₂O₄ |

| Molecular Weight | 358.56 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in ethanol and acetone |

| Storage | Store at -20°C |

Biological Activities and Quantitative Data

The biological effects of this compound are diverse, impacting a range of cell types and physiological processes. The following tables summarize the key quantitative data associated with its activity.

Modulation of Protein Kinase C (PKC) Activity

HAG is a known modulator of PKC, a family of serine/threonine kinases that are central to many signal transduction cascades. While it is structurally similar to the endogenous PKC activator diacylglycerol, its effects on PKC can be complex, including both potentiation and direct activation depending on the context.

-

Potentiation of Phorbol Ester-Induced PKC Activity : this compound has been shown to potentiate the activity of conventional PKC isozymes (α, βI/II, and γ) induced by phorbol esters like 4β-12-O-tetradecanoylphorbol-13-acetate (TPA).[2] HAG binds to the low-affinity phorbol ester binding site on PKC.[2]

-

Direct Activation of PKC : In in vitro assays, 1-O-alkyl-2-acetyl-sn-glycerol (AAG), a compound of the same class as HAG, has been demonstrated to be as effective as diolein in activating Protein Kinase C.[3][4] This suggests a direct agonistic effect on the enzyme.

| Activity | Description | Quantitative Data | Cell/System Type |

| PKC Potentiation | Potentiates TPA-induced activation of conventional PKC isozymes. | Binds to the low-affinity phorbol ester binding site. | In vitro |

| Direct PKC Activation | As effective as diolein in activating PKC. | Not specified | In vitro |

| Inhibition of Phorbol Ester Binding | Competitively inhibits the binding of phorbol esters to PKC. | Not specified | In vitro |

Effects on Platelet Aggregation

HAG is closely related to Platelet-Activating Factor and can influence platelet function.

| Activity | Description | Quantitative Data | Cell/System Type |

| Platelet Aggregation | A structurally related compound, 1-O-hexadecyl-2-(5-oxovaleroyl)-sn-GroPCho, induces platelet aggregation. | ED₅₀ ≈ 50 nM | Washed rabbit platelets |

Induction of Cell Differentiation

HAG has been shown to induce differentiation in certain cell lines, most notably the human promyelocytic leukemia cell line, HL-60.

| Activity | Description | Quantitative Data | Cell/System Type |

| HL-60 Cell Differentiation | Induces differentiation of HL-60 cells into macrophage-like cells. | Effective at 5 µg/mL over 6 days. | Human promyelocytic leukemia (HL-60) cells |

Neutrophil Activation

The phosphorylated form of HAG, 1-O-hexadecyl-2-acetyl-sn-glyceryl-3-phosphorylcholine (AGEPC or PAF), is a potent activator of neutrophils.

| Activity | Description | Quantitative Data | Cell/System Type |

| Neutrophil Activation | AGEPC stimulates exocytosis, migration, superoxide production, and aggregation. | Effective concentration range: 10⁻¹⁰ to 10⁻⁵ M. | Human neutrophils |

Signaling Pathways

This compound primarily exerts its effects through the Protein Kinase C (PKC) signaling pathway. As a diacylglycerol analog, it can substitute for endogenous DAG in the activation of conventional and novel PKC isoforms.

Protein Kinase C Activation Pathway

The canonical activation of conventional PKCs involves their translocation from the cytosol to the plasma membrane, a process initiated by an increase in intracellular calcium (Ca²⁺) and the presence of diacylglycerol. HAG, being membrane-permeable, can directly access and activate membrane-associated PKC.

Caption: HAG-mediated activation of Protein Kinase C.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Chemical Synthesis of this compound

While HAG is commercially available, a general synthetic scheme involves the selective acetylation of a protected 1-O-hexadecyl-sn-glycerol precursor. A common route starts from a commercially available protected glycerol derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Low- and high-affinity phorbol ester and diglyceride interactions with protein kinase C: 1-O-alkyl-2-acyl-sn-glycerol enhances phorbol ester- and diacylglycerol-induced activity but alone does not induce activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-O-alkyl-2-acetyl-sn-glycerol: a platelet-activating factor metabolite with biological activity in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-O-alkyl-2-acetyl-sn-glycerol: a platelet-activating factor metabolite with biological activity in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-O-Hexadecyl-2-O-acetyl-sn-glycerol: Structure, Signaling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecyl-2-O-acetyl-sn-glycerol is a synthetic diacylglycerol (DAG) analog that plays a significant role in cell signaling research. As an inhibitor of Protein Kinase C (PKC) and a precursor in the de novo biosynthesis of Platelet-Activating Factor (PAF), this lipid molecule is a valuable tool for investigating a variety of cellular processes. This technical guide provides a comprehensive overview of the structure, biological functions, and relevant experimental methodologies associated with this compound, with a focus on its application in cancer research and cell signaling studies.

Core Structure and Chemical Properties

This compound is a structurally defined lipid molecule with a glycerol backbone. A hexadecyl (C16) ether-linked alkyl chain is attached at the sn-1 position, and an acetyl group is ester-linked at the sn-2 position. The sn-3 position possesses a free hydroxyl group. This specific arrangement of functional groups is crucial for its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₄₂O₄ | [1] |

| Molecular Weight | 358.6 g/mol | [1] |

| CAS Number | 77133-35-8 | [1] |

| Purity | ≥95% | [1] |

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities primarily through its interaction with key signaling pathways.

Inhibition of Protein Kinase C (PKC)

As a diacylglycerol (DAG) antagonist, this compound is recognized as an inhibitor of Protein Kinase C (PKC) activation.[1] PKC is a family of serine/threonine kinases that are critical regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. By competing with the endogenous second messenger DAG, this compound can modulate the activity of PKC isoforms, thereby influencing downstream signaling events.

The following diagram illustrates the inhibitory effect of this compound on the canonical PKC signaling pathway.

References

physical and chemical properties of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecyl-2-O-acetyl-sn-glycerol is a synthetic diacylglycerol (DAG) analog that plays a significant role in biomedical research, primarily as an inhibitor of Protein Kinase C (PKC). Its structure, comprising a stable ether linkage at the sn-1 position, makes it a valuable tool for dissecting lipid-mediated signaling pathways. This document provides a comprehensive overview of its physical and chemical properties, its mechanism of action in key signaling cascades, and detailed experimental protocols for its synthesis and application in biological assays.

Physical and Chemical Properties

This compound is a well-characterized lipid molecule. Its properties are summarized in the table below. The presence of the ether-linked hexadecyl group confers metabolic stability compared to its diacyl counterparts, which are readily hydrolyzed by lipases.

| Property | Value | Citations |

| Molecular Formula | C₂₁H₄₂O₄ | [1][2] |

| Molecular Weight | 358.6 Da | [1][2] |

| CAS Number | 77133-35-8, 99945-82-1 | [1][2] |

| Purity | Typically ≥95% | [1][2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in ethanol and acetone | [2][3] |

| Storage Conditions | Store at -20°C under desiccating conditions | [2][4] |

| Stability | Can be stored for up to 12 months at -20°C | [2] |

Biological Activity and Signaling Pathways

The primary biological function of this compound is its role as a diacylglycerol antagonist, which allows it to modulate the activity of the Protein Kinase C (PKC) family of enzymes.

Inhibition of Protein Kinase C (PKC)

PKC is a family of serine/threonine kinases that are critical components of numerous signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis. Activation of classical and novel PKC isoforms is typically dependent on the binding of diacylglycerol (DAG) to their C1 domain. This compound acts as a competitive inhibitor at this site.

References

- 1. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Semisynthetic preparation of 1-O-hexadecyl-2-acetyl-sn-glyceryl-3-phosphorylcholine (platelet activating factor) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-O-hexadecyl-2-acetyl-sn-glycerol (HAG) [myskinrecipes.com]

Unveiling a Potent Lipid Mediator: A Technical Guide to 1-O-Hexadecyl-2-O-acetyl-sn-glycerol

For Immediate Release

A comprehensive technical guide detailing the discovery, history, biological activity, and experimental protocols for 1-O-Hexadecyl-2-O-acetyl-sn-glycerol, a key component of Platelet-Activating Factor (PAF), has been compiled for researchers, scientists, and drug development professionals. This in-depth resource provides a centralized repository of quantitative data, detailed methodologies, and visual representations of its signaling pathways.

This compound is a potent, biologically active phospholipid that plays a crucial role in a wide array of physiological and pathological processes. Initially identified as a key player in platelet aggregation, its functions are now known to extend to inflammation, immune responses, and cellular signaling. This guide offers a thorough examination of this important molecule, from its historical discovery to its current applications in research.

A Journey of Discovery: From "Platelet-Activating Factor" to a Defined Molecular Structure

The story of this compound is intrinsically linked to the discovery of Platelet-Activating Factor (PAF). The term "platelet-activating factor" was first introduced in 1972 to describe a substance released from activated basophils that could induce platelet aggregation. It wasn't until 1979 that the precise chemical structure of one of the most potent components of PAF was elucidated as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, with the 1-O-hexadecyl species being a primary and highly active form. This discovery opened the floodgates for research into the diverse biological roles of this lipid mediator.

Biological Activity and Cellular Effects

This compound exerts its effects by binding to a specific G-protein coupled receptor known as the PAF receptor (PAFR). This interaction triggers a cascade of intracellular signaling events, leading to a variety of cellular responses.

Key Biological Activities:

-

Platelet Aggregation: As its name suggests, it is a potent inducer of platelet aggregation.

-

Inflammation: It is a key mediator of inflammatory responses, attracting and activating various immune cells.

-

Neutrophil Activation: It stimulates human neutrophils, inducing exocytosis, migration, superoxide production, and aggregation in a concentration-dependent manner, typically within the range of 10⁻¹⁰ to 10⁻⁵ M.[1]

-

Calcium Mobilization: Activation of the PAF receptor leads to a rapid and transient increase in intracellular calcium levels. In bovine cerebral microvascular endothelial cells, the half-maximal effective concentration (EC50) for this response is 4.75 nM.[2]

-

Protein Kinase C (PKC) Activation: The signaling cascade initiated by this molecule often involves the activation of Protein Kinase C, a crucial enzyme in many cellular processes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound.

| Biological Activity | Cell Type | Concentration Range / EC50 | Reference |

| Neutrophil Activation | Human Neutrophils | 10⁻¹⁰ to 10⁻⁵ M | [1] |

| Intracellular Calcium Mobilization | Bovine Cerebral Microvascular Endothelial Cells | EC50: 4.75 nM | [2] |

| Inhibition of PAF-induced Calcium Mobilization by WEB 2086 | Bovine Cerebral Microvascular Endothelial Cells | IC50: 15.53 nM | [2] |

| Stimulation of Phosphoinositide Metabolism (IP3 formation) | Bovine Cerebral Microvascular Endothelial Cells | EC50: 12.4 nM | [2] |

| Inhibition of IP3 Production by WEB 2086 | Bovine Cerebral Microvascular Endothelial Cells | IC50: 16.97 nM | [2] |

Signaling Pathways

The binding of this compound to its receptor initiates a well-defined signaling cascade. The diagram below illustrates the key steps in this pathway.

References

- 1. Activation of human neutrophils with 1-O-hexadecyl/octadecyl-2-acetyl-sn-glycerol-3-phosphorylcholine (platelet activating factor) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet-activating factor induced calcium mobilization and phosphoinositide metabolism in cultured bovine cerebral microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Synthesis of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol, a bioactive lipid that functions as a protein kinase C (PKC) inhibitor and is a synthetic precursor to Platelet-Activating Factor (PAF). The synthesis is a multi-step process commencing from the chiral precursor (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (also known as (R)-(-)-solketal), ensuring the desired sn stereochemistry. The protocol outlines the protection of the primary hydroxyl group, alkylation at the sn-1 position, deprotection, and subsequent acetylation at the sn-2 position. This application note includes a detailed experimental protocol, a table of reactants and expected yields, and a visual representation of the synthetic workflow.

Introduction

This compound is a member of the alkyl-acyl-glycerol class of lipids with significant biological activities. It is known to be an inhibitor of protein kinase C (PKC) and serves as a key intermediate in the synthesis of Platelet-Activating Factor (PAF), a potent lipid mediator involved in various physiological and pathological processes. The specific stereochemistry and the presence of the ether linkage at the sn-1 position and the acetyl group at the sn-2 position are crucial for its biological function. This protocol details a reliable method for the chemical synthesis of this compound, providing researchers with a means to produce it for in-vitro and in-vivo studies.

Data Presentation

Table 1: Summary of Reactants, Intermediates, and Expected Product.

| Step | Starting Material | Key Reagents | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |

| 1 | (R)-(-)-Solketal | Trityl chloride, Triethylamine, DMAP | (R)-4-((trityloxy)methyl)-2,2-dimethyl-1,3-dioxolane | C₂₉H₃₄O₃ | 430.58 | 90-95 |

| 2 | (R)-4-((trityloxy)methyl)-2,2-dimethyl-1,3-dioxolane | p-Toluenesulfonic acid monohydrate, Methanol | (S)-3-(trityloxy)propane-1,2-diol | C₂₂H₂₂O₃ | 346.41 | 85-90 |

| 3 | (S)-3-(trityloxy)propane-1,2-diol | Sodium hydride, 1-Bromohexadecane | (S)-1-O-Hexadecyl-3-O-trityl-sn-glycerol | C₃₈H₅₄O₃ | 558.83 | 70-80 |

| 4 | (S)-1-O-Hexadecyl-3-O-trityl-sn-glycerol | Acetic anhydride, Pyridine, DMAP | (S)-1-O-Hexadecyl-2-O-acetyl-3-O-trityl-sn-glycerol | C₄₀H₅₆O₄ | 600.87 | 90-95 |

| 5 | (S)-1-O-Hexadecyl-2-O-acetyl-3-O-trityl-sn-glycerol | Formic acid | This compound | C₂₁H₄₂O₄ | 358.56 | 80-85 |

Experimental Protocols

Materials and Equipment

-

(R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol ((R)-(-)-solketal)

-

Trityl chloride (TrCl)

-

Triethylamine (TEA)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Methanol (MeOH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromohexadecane

-

N,N-Dimethylformamide (DMF)

-

Acetic anhydride

-

Pyridine

-

Formic acid

-

Silica gel for column chromatography

-

Standard glassware for organic synthesis (round-bottom flasks, condensers, separatory funnel, etc.)

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chambers

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of (R)-4-((trityloxy)methyl)-2,2-dimethyl-1,3-dioxolane

-

In a round-bottom flask, dissolve (R)-(-)-solketal (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.5 eq) and a catalytic amount of DMAP.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of (S)-3-(trityloxy)propane-1,2-diol

-

Dissolve the product from Step 1 in methanol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection of the acetonide group by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the residue with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The resulting diol is often used in the next step without further purification if it is of sufficient purity.

Step 3: Synthesis of (S)-1-O-Hexadecyl-3-O-trityl-sn-glycerol

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C and slowly add a solution of the diol from Step 2 (1.0 eq) in anhydrous DMF.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

-

Cool the reaction mixture back to 0 °C and add 1-bromohexadecane (1.1 eq) dropwise.

-

Allow the reaction to proceed at room temperature for 18-24 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Step 4: Synthesis of (S)-1-O-Hexadecyl-2-O-acetyl-3-O-trityl-sn-glycerol

-

Dissolve the product from Step 3 (1.0 eq) in a mixture of pyridine and a catalytic amount of DMAP.

-

Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The product is typically of high purity and can be used in the next step without further purification.

Step 5: Synthesis of this compound

-

Dissolve the acetylated product from Step 4 in formic acid.

-

Stir the solution at room temperature for 1-2 hours, monitoring the removal of the trityl group by TLC.

-

Once the reaction is complete, remove the formic acid under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like DCM and wash with saturated sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the final product by flash column chromatography on silica gel to obtain this compound as a pure compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

The protocol described provides a comprehensive and logical pathway for the synthesis of this compound. By utilizing a chiral starting material and appropriate protecting group strategies, the desired stereoisomer can be obtained with good overall yield and purity. This enables researchers to have a reliable source of this important bioactive lipid for their studies in cell signaling, pharmacology, and drug development.

Application Notes and Protocols for the Purification of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the purification of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol from a typical reaction mixture. The primary methods covered are Thin-Layer Chromatography (TLC) for reaction monitoring and optimization, Flash Column Chromatography for bulk purification, and High-Performance Liquid Chromatography (HPLC) for achieving high purity. Potential impurities and strategies for their removal are discussed, and representative quantitative data for purification outcomes are presented.

Introduction

This compound is a synthetic alkyl acylglycerol that serves as a valuable intermediate in the synthesis of bioactive lipids, including analogs of platelet-activating factor (PAF). Its purity is critical for subsequent synthetic steps and for biological assays. Synthesis of this molecule typically involves the acetylation of 1-O-Hexadecyl-sn-glycerol. The resulting reaction mixture often contains unreacted starting material, di-acetylated and tri-acetylated byproducts, and residual reagents. This guide outlines effective chromatographic techniques to isolate the desired product with high purity.

Understanding the Reaction Mixture

A typical synthesis of this compound involves the selective acetylation of 1-O-Hexadecyl-sn-glycerol. The primary components of the crude reaction mixture that require separation are:

-

Starting Material: 1-O-Hexadecyl-sn-glycerol

-

Product: this compound

-

Byproducts: 1,3-di-O-acetyl-sn-glycerol, 1,2,3-tri-O-acetyl-sn-glycerol (triacetin), and potentially rearranged mono-acetylated isomers.

-

Reagents: Unreacted acetylating agent (e.g., acetic anhydride) and catalysts (e.g., pyridine, DMAP), which are typically removed during aqueous workup.

The polarity difference between the mono-acetylated product and the more polar starting material (a diol) and the less polar di- and tri-acetylated byproducts forms the basis for successful chromatographic separation.

Purification Workflow

The general workflow for the purification of this compound is depicted below.

Caption: Purification Workflow for this compound.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Method Development

TLC is an indispensable tool for monitoring the progress of the acetylation reaction and for determining the optimal solvent system for column chromatography.

Protocol:

-

Plate Preparation: Use silica gel 60 F254 TLC plates.

-

Spotting: Dissolve a small aliquot of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Spot the mixture onto the TLC plate alongside a spot of the 1-O-Hexadecyl-sn-glycerol starting material.

-

Development: Develop the TLC plate in a chamber saturated with the chosen solvent system. A common solvent system for separating neutral lipids is a mixture of hexane and ethyl acetate.

-

Visualization: After development, dry the plate and visualize the spots under UV light (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate or phosphomolybdic acid stain followed by gentle heating).

-

Analysis: The product, this compound, will be less polar than the starting material and more polar than the di- and tri-acetylated byproducts. The ideal solvent system for column chromatography will provide good separation between these spots, with the product having an Rf value of approximately 0.3-0.4.

Table 1: TLC Solvent Systems for Separation of Acetylated Hexadecylglycerols

| Solvent System (v/v) | Typical Rf of Starting Material | Typical Rf of Product | Typical Rf of Byproducts (Di/Tri-acetylated) |

| Hexane:Ethyl Acetate (4:1) | ~0.1 | ~0.35 | >0.5 |

| Hexane:Ethyl Acetate (3:1) | ~0.15 | ~0.45 | >0.6 |

| Dichloromethane:Methanol (98:2) | ~0.2 | ~0.5 | >0.7 |

Flash Column Chromatography

Flash column chromatography is the primary method for the preparative purification of this compound.

Protocol:

-

Column Packing: Select a glass column of appropriate size for the amount of crude material. As a general rule, use a silica gel to crude material ratio of 50:1 to 100:1 (w/w). Pack the column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent.

-

Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the column solvent or a slightly more polar solvent. Alternatively, for less soluble mixtures, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Begin elution with a low-polarity solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increase the polarity (gradient elution). A typical gradient would be from 10% to 30% ethyl acetate in hexane.

-

Fraction Collection: Collect fractions of a suitable volume and monitor the composition of each fraction by TLC.

-

Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure using a rotary evaporator.

Table 2: Representative Flash Column Chromatography Parameters

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 30%) |

| Loading Method | Dry or Wet Loading |

| Typical Yield | 70-85% |

| Purity (post-column) | >95% (by TLC and 1H NMR) |

High-Performance Liquid Chromatography (HPLC)

For applications requiring very high purity (>99%), preparative HPLC can be employed as a final purification step.

Protocol:

-

Column and Mobile Phase: A normal-phase silica column is typically used. The mobile phase will be similar to that used for column chromatography but of higher purity (HPLC grade). Isocratic elution is often sufficient for polishing the product from minor impurities.

-

Sample Preparation: Dissolve the partially purified product in the mobile phase. Ensure the sample is filtered through a 0.45 µm filter before injection.

-

Chromatography: Inject the sample onto the HPLC system. Monitor the elution using a suitable detector, such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD), as the product lacks a strong UV chromophore.

-

Fraction Collection and Isolation: Collect the peak corresponding to the product. Remove the solvent to obtain the high-purity compound.

Table 3: Representative HPLC Purification Parameters

| Parameter | Value |

| Column | Silica Gel, 5 µm, 250 x 10 mm |

| Mobile Phase | Isocratic Hexane:Isopropanol (95:5) |

| Flow Rate | 4 mL/min |

| Detection | Refractive Index (RI) or ELSD |

| Purity (post-HPLC) | >99% |

Characterization of the Purified Product

The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the acetyl methyl group (~2.1 ppm), the glycerol backbone protons, and the long hexadecyl chain.

-

¹³C NMR (CDCl₃, 100 MHz): Characteristic signals for the carbonyl of the acetyl group (~170 ppm), the glycerol carbons, and the carbons of the alkyl chain.

-

Mass Spectrometry (ESI-MS): Expect to observe the [M+Na]⁺ or [M+H]⁺ adducts. For this compound (C₂₁H₄₂O₄, MW: 358.57), the [M+Na]⁺ ion would be at m/z 381.57.

Troubleshooting

-

Poor Separation in Column Chromatography: If the product co-elutes with impurities, optimize the solvent system using TLC with a variety of solvent mixtures. A shallower gradient during elution can also improve resolution.

-

Low Yield: Ensure complete elution of the product from the column by flushing with a more polar solvent at the end of the run. Check for product decomposition on the silica gel, which can occur with sensitive compounds; in such cases, using deactivated silica gel may be beneficial.

-

Product Contamination with Grease: Use high-purity solvents and properly cleaned glassware to avoid contamination.

Conclusion

The purification of this compound from its reaction mixture can be effectively achieved using standard chromatographic techniques. A combination of flash column chromatography for bulk purification followed by preparative HPLC for obtaining high-purity material is a robust strategy. Careful monitoring by TLC is crucial for optimizing the separation and ensuring the isolation of a pure product suitable for further research and development.

Application Notes and Protocols for 1-O-Hexadecyl-2-O-acetyl-sn-glycerol in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) is a synthetic diacylglycerol (DAG) analog that serves as a valuable tool in cell culture experiments. As a precursor in the biosynthesis of Platelet-Activating Factor (PAF), a potent lipid mediator, HAG plays a role in diverse cellular processes. Its primary mechanism of action involves the activation of Protein Kinase C (PKC), a key enzyme in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis. These application notes provide detailed protocols for utilizing HAG to induce the differentiation of human promyelocytic leukemia HL-60 cells into macrophage-like cells and general methodologies for assessing its effects on platelet aggregation and neutrophil activation.

Data Presentation

Table 1: Effects of this compound on HL-60 Cell Differentiation

| Parameter | Concentration | Incubation Time | Result | Reference |

| Cell Differentiation | 5 µg/mL | 6 days | Induces differentiation into macrophage-like cells | |

| Nonspecific Esterase Activity | 5 µg/mL | 6 days | Ten-fold increase | |

| Cell Growth | >5 µg/mL | 6 days | Significant inhibition | |

| Morphology | 5 µg/mL | 6 days | Cells resemble monocytes and macrophages |

Signaling Pathway

This compound, as a diacylglycerol analog, activates the Protein Kinase C (PKC) signaling pathway. Upon entering the cell, it mimics the action of endogenous DAG, binding to the C1 domain of conventional and novel PKC isoforms. This binding, in conjunction with calcium ions for conventional PKCs, leads to the activation of PKC. Activated PKC then phosphorylates a multitude of downstream target proteins, initiating a cascade of cellular responses including cell differentiation, proliferation, and inflammation.

Experimental Protocols

Protocol 1: Differentiation of HL-60 Cells into Macrophage-like Cells

This protocol describes the induction of differentiation of the human promyelocytic leukemia cell line HL-60 into macrophage-like cells using this compound.

Materials:

-

HL-60 cells (ATCC® CCL-240™)

-

RPMI-1640 Medium (with L-glutamine)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

This compound (HAG)

-

Ethanol (for dissolving HAG)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

-

Reagents for assessing differentiation (e.g., Nonspecific Esterase Staining Kit, antibodies for flow cytometry such as anti-CD11b and anti-CD14)

Procedure:

-

Cell Culture Maintenance:

-

Culture HL-60 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

-

-

Preparation of HAG Stock Solution:

-

Dissolve HAG in ethanol to prepare a stock solution (e.g., 1 mg/mL).

-

Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

-

Store the stock solution at -20°C.

-

-

Differentiation Induction:

-

Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in fresh culture medium.

-

Add the HAG stock solution to the cell culture to a final concentration of 5 µg/mL. Ensure the final concentration of ethanol is less than 0.1% to avoid solvent toxicity.

-

As a negative control, treat a separate culture with the same volume of ethanol vehicle.

-

Incubate the cells for 6 days at 37°C in a 5% CO₂ incubator.

-

-

Assessment of Differentiation:

-

Morphology: After 6 days, cytocentrifuge an aliquot of the cell suspension onto a glass slide. Stain the cells with May-Grünwald-Giemsa stain and examine for morphological changes characteristic of macrophages (e.g., larger size, indented or kidney-shaped nuclei, and increased cytoplasm-to-nucleus ratio).

-

Nonspecific Esterase (NSE) Staining: Use a commercial NSE staining kit to assess for this key macrophage marker. Differentiated cells will stain positive.

-

Flow Cytometry: Stain cells with fluorescently labeled antibodies against macrophage surface markers, such as CD11b and CD14, and analyze by flow cytometry.

-

Protocol 2: General Protocol for Platelet Aggregation Assay

This protocol provides a general method for assessing the effect of HAG on platelet aggregation using light transmission aggregometry.

Materials:

-

Freshly drawn human whole blood from healthy, aspirin-free donors

-

3.2% Sodium Citrate anticoagulant

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

This compound (HAG)

-

Appropriate solvent for HAG (e.g., ethanol or DMSO)

-

Saline

-

Light Transmission Aggregometer

Procedure:

-

Preparation of PRP and PPP:

-

Collect whole blood into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a new tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

-

Platelet Aggregation Assay:

-

Pre-warm PRP aliquots to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a stir bar to a cuvette containing pre-warmed PRP.

-

Add the desired concentration of HAG (or vehicle control) to the PRP and record the change in light transmission over time. A typical starting concentration range to explore would be 1-100 µM.

-

Monitor the aggregation for a set period (e.g., 5-10 minutes).

-

Protocol 3: General Protocol for Neutrophil Activation Assay

This protocol outlines a general procedure to evaluate the ability of HAG to activate neutrophils, which can be assessed by measuring superoxide production or degranulation.

Materials:

-

Freshly isolated human neutrophils

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺

-

This compound (HAG)

-

Cytochrome c (for superoxide detection)

-

Superoxide Dismutase (SOD)

-

Reagents for measuring degranulation markers (e.g., myeloperoxidase or elastase activity assays)

-

Spectrophotometer or plate reader

Procedure:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

-

Superoxide Anion Production Assay (Cytochrome c Reduction):

-

Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺.

-

Pre-warm the cell suspension to 37°C.

-

In a microplate, add the neutrophil suspension, cytochrome c, and HAG at various concentrations.

-

Include a control with SOD to confirm the specificity of cytochrome c reduction by superoxide.

-

Measure the change in absorbance at 550 nm over time.

-

-

Degranulation Assay:

-

Resuspend neutrophils in HBSS with Ca²⁺/Mg²⁺.

-

Stimulate the cells with various concentrations of HAG for a defined period (e.g., 15-30 minutes) at 37°C.

-

Pellet the cells by centrifugation.

-

Collect the supernatant and measure the activity of released granular enzymes, such as myeloperoxidase or elastase, using appropriate substrates and a spectrophotometer.

-

Note: These are general protocols and may require optimization for specific experimental conditions and cell types.

Application Notes and Protocols for the Quantification of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecyl-2-O-acetyl-sn-glycerol is a biologically active ether lipid that plays a significant role in cellular signaling. As a synthetic precursor to Platelet-Activating Factor (PAF) in the de novo pathway and a metabolite of PAF, its levels can provide critical insights into various physiological and pathological processes.[1][2] Furthermore, it functions as a diacylglycerol (DAG) analog and an inhibitor of Protein Kinase C (PKC), implicating it in cell differentiation and proliferation.[1] Accurate quantification of this molecule in biological samples is therefore essential for understanding its role in health and disease, and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the quantification of this compound in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for lipid analysis.

Quantitative Data Summary

The absolute quantification of endogenous this compound in various biological samples is not extensively documented in readily available literature. The molecule is often present at low concentrations and is an intermediate in metabolic pathways, making its quantification challenging. However, studies on related ether lipids and diacylglycerols provide context for its expected levels and changes in different conditions. The following table summarizes available qualitative and semi-quantitative data for this compound and related compounds.

| Biological Sample | Analyte | Method | Findings | Reference |

| Human Promyelocytic Leukemia Cells (HL-60) | This compound | Cell Culture and Differentiation Assays | Treatment with 5 µg/mL induced macrophage-like differentiation. Higher concentrations inhibited cell growth. | [3] |

| Vascular Smooth Muscle Cells | 1-O-alkyl-2-acetyl-sn-glycerol (AAG) | Radioactive Tracer Studies | Rapidly formed from exogenous PAF (in <15 seconds) and acts as a stable, bioactive metabolite. | [4] |

| Human Endothelial Cells | 1-alkyl-2-acetyl-sn-glycerol | Radioactive Tracer Studies | Negligible conversion (0.2% of total cellular radioactivity) to PAF, suggesting a primary role in PAF catabolism. | |

| Human Plasma | Diacylglycerols (DAGs) | Lipidomics (LC-MS/MS) | 1,2-DAGs are approximately three times more abundant than 1,3-DAGs. | [5] |

| Human Plasma from Hypertensive Patients | Ether Lipids (general) | "Shotgun" Lipidomics (MS) | Overall content of ether lipids is decreased in hypertensive individuals compared to normotensive controls. | [6][7][8] |

| Alzheimer's Disease Brain Tissue (Neocortex) | Diacylglycerol (DAG) | Quantitative Lipidomics (LC-MS/MS) | Significant perturbations in DAG levels observed with disease progression. | [2] |

Signaling Pathways and Experimental Workflow

To visualize the biological context and the analytical procedure, the following diagrams are provided.

Caption: Signaling pathways involving this compound.

References

- 1. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid Profiling of Alzheimer’s Disease Brain Highlights Enrichment in Glycerol(phospho)lipid, and Sphingolipid Metabolism [mdpi.com]

- 3. 1-0-Hexadecyl-2-acetyl-sn-glycerol stimulates differentiation of HL-60 human promyelocytic leukemia cells to macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-O-alkyl-2-acetyl-sn-glycerol: a platelet-activating factor metabolite with biological activity in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Top-Down Lipidomics Reveals Ether Lipid Deficiency in Blood Plasma of Hypertensive Patients | PLOS One [journals.plos.org]

Application Notes and Protocols for 1-O-Hexadecyl-2-O-acetyl-sn-glycerol in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecyl-2-O-acetyl-sn-glycerol is a synthetic, cell-permeable analog of diacylglycerol (DAG), a critical second messenger in signal transduction pathways. As a DAG mimetic, it plays a significant role in the activation of Protein Kinase C (PKC) isoforms, making it a valuable tool for studying lipid-mediated signaling events. These application notes provide detailed protocols and data for the use of this compound in in vitro kinase assays, enabling researchers to investigate the modulation of PKC activity and explore its potential in drug discovery and development. While some commercial suppliers may label this compound as a PKC inhibitor, the scientific literature predominantly supports its role as a DAG antagonist that functions as an activator of conventional and novel PKC isoforms. This is because, as a DAG analog, it competes with endogenous DAG for the C1 domain on PKC, leading to the activation of the kinase.

Mechanism of Action: PKC Activation

This compound activates conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C. The mechanism of activation is initiated by the binding of the molecule to the C1 domain, a cysteine-rich region in the regulatory domain of these PKC isoforms. In conventional PKCs, this binding, in concert with an increase in intracellular calcium concentration that promotes the association of the C2 domain with the plasma membrane, leads to a conformational change in the enzyme. This change relieves the autoinhibitory constraint imposed by the pseudosubstrate domain, thereby activating the kinase domain and enabling the phosphorylation of target substrates. For novel PKCs, which are calcium-independent, the binding of this compound to the C1 domain is the primary event leading to their activation.

Data Presentation

Table 1: General Properties of this compound

| Property | Value |

| Molecular Weight | 358.5 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in ethanol, DMSO, and chloroform |

| Storage | Store at -20°C for long-term stability |

Table 2: Comparison of Diacylglycerol Analogs in PKC Activation

| Compound | Typical Concentration Range for In Vitro PKC Activation | Notes |